molecular formula C52H105NO8P+ B1235290 Dibehenoylphosphatidylcholine

Dibehenoylphosphatidylcholine

Numéro de catalogue: B1235290
Poids moléculaire: 903.4 g/mol
Clé InChI: HRTBOPUWPUXROO-VCZQVZGSSA-O
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dibehenoylphosphatidylcholine is a synthetic, saturated phospholipid designed for advanced research applications. As a phosphatidylcholine species with two behenic acid (C22:0) chains, it is characterized by a high phase transition temperature, which promotes the formation of highly rigid and stable lipid bilayers. This property is critical for investigating membrane dynamics, protein-lipid interactions, and the development of robust lipid-based delivery systems such as liposomes. Its saturated nature and long acyl chains make it a valuable component for creating model membranes that mimic specific cellular environments or for enhancing the stability and circulation time of encapsulating vehicles. Researchers utilize this well-defined phospholipid in biophysical studies of membrane integrity, as a component in pulmonary surfactant models, and in the formulation of liposomal carriers for controlled release applications.

Propriétés

Formule moléculaire

C52H105NO8P+

Poids moléculaire

903.4 g/mol

Nom IUPAC

2-[[(2R)-2,3-di(docosanoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium

InChI

InChI=1S/C52H104NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-51(54)58-48-50(49-60-62(56,57)59-47-46-53(3,4)5)61-52(55)45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h50H,6-49H2,1-5H3/p+1/t50-/m1/s1

Clé InChI

HRTBOPUWPUXROO-VCZQVZGSSA-O

SMILES isomérique

CCCCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCCCC

SMILES canonique

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCCCC

Synonymes

dibehenoyl-PC
dibehenoyl-phosphatidylcholine
dibehenoylphosphatidylcholine
didocosanoylphosphatidylcholine

Origine du produit

United States

Applications De Recherche Scientifique

Drug Delivery Systems

Dibehenoylphosphatidylcholine is primarily utilized in the formulation of lipid-based nanoparticles and liposomes, which enhance the solubility and bioavailability of hydrophobic drugs. The following table summarizes key findings regarding its role in drug delivery:

Application Description Findings
Lipid-Based Nanoparticles Used to encapsulate bioactive compounds for improved delivery.Enhanced stability and bioavailability of phytopharmaceuticals when encapsulated in nanoparticles .
Liposomes Formulated with this compound to improve drug solubility and targeting.Liposomes demonstrated prolonged circulation time and reduced dosing frequency .
Targeted Drug Delivery Facilitates targeted delivery to specific tissues or cells.Controlled release profiles achieved through nanoprecipitation techniques .

Therapeutic Formulations

The compound has been investigated for its potential therapeutic benefits, particularly in managing liver conditions and metabolic disorders. Notable applications include:

  • Liver Steatosis Treatment : this compound is a component of essential phospholipids that have shown efficacy in reversing liver steatosis. Clinical trials have indicated that it may influence metabolic pathways related to fatty acid synthesis and oxidation, leading to improved liver health outcomes .
  • Cancer Therapy : Research indicates that phosphatidylcholine derivatives, including this compound, play a role in modulating choline metabolism, which can impact cancer cell proliferation and response to chemotherapy. Changes in choline metabolite levels have been correlated with treatment responses in breast and prostate cancers .

Biomarker for Clinical Monitoring

This compound levels have been explored as potential biomarkers for monitoring treatment responses in various cancers:

  • Response Prediction : Studies utilizing 1H-MRS imaging have shown that changes in total choline levels can indicate early responses to chemotherapy, aiding clinicians in adjusting treatment plans accordingly .
  • Metabolic Pathway Insights : The compound's involvement in choline metabolism provides insights into the biochemical changes occurring during cancer progression and treatment, highlighting its potential as a therapeutic target .

Recent Technological Advances

Recent advancements in nanotechnology have incorporated this compound into innovative formulations aimed at enhancing drug delivery systems:

  • Nanoparticle Engineering : The use of phenolic compounds alongside this compound has led to the development of hybrid nanoparticles that exhibit improved biocompatibility and functionality for biomedical applications .
  • Encapsulation Techniques : Novel encapsulation methods utilizing this compound have been developed to enhance the solubility and bioavailability of various therapeutic agents, including antioxidants and anti-inflammatory compounds derived from natural sources .

Case Studies

Several studies exemplify the applications of this compound:

  • A study on lipid-based nanoparticles demonstrated significant improvements in the delivery of poorly soluble drugs, resulting in enhanced therapeutic efficacy and reduced side effects compared to traditional formulations .
  • Clinical trials investigating essential phospholipids containing this compound reported substantial regression of liver steatosis, indicating its potential role in metabolic health management .

Comparaison Avec Des Composés Similaires

Comparison with Similar Phosphatidylcholines

Structural and Physicochemical Properties

DBPC is distinguished from other PCs by its 22-carbon saturated acyl chains . Below is a comparative analysis with structurally related PCs:

Table 1: Key Properties of DBPC and Analogous Phosphatidylcholines
Compound Acyl Chains Phase Transition Temp (°C) Key Applications
DBPC 22:0/22:0 ~70 (estimated)* Xenon microbubbles, stable liposomes
Dipalmitoyl PC (DPPC) 16:0/16:0 41.5 Lung surfactants, drug delivery
Distearoyl PC (DSPC) 18:0/18:0 55 Thermosensitive liposomes
Lyso PC (22:0) 22:0/0:0 N/A Micelle-based solubilization

*Note: DBPC’s phase transition temperature is extrapolated from chain-length trends in saturated PCs .

Key Findings:
  • Chain Length and Stability : DBPC’s 22-carbon chains result in a higher phase transition temperature (~70°C) compared to DPPC (41.5°C) and DSPC (55°C). This makes DBPC membranes more rigid and thermally stable, ideal for applications requiring prolonged structural integrity .
  • Saturation vs. Unsaturation : Unlike unsaturated PCs (e.g., POPC, 16:0/18:1), DBPC’s fully saturated chains eliminate kinks in the lipid tails, reducing membrane fluidity and enhancing mechanical stability .
DBPC in Microbubble Formulations

DBPC is a critical component in xenon microbubbles (XeMBs) for targeted neuroprotection. Its long acyl chains enable:

  • Enhanced Stability : DBPC-based microbubbles resist collapse under physiological temperatures and ultrasound pressures .
  • Efficient Gas Encapsulation: The rigid DBPC monolayer retains xenon gas effectively, enabling controlled release in traumatic brain injury models .

In contrast, DPPC (shorter chains, lower Tm) is preferred in lung surfactants due to its ability to form dynamic monolayers during respiration . DSPC (intermediate chain length) is used in thermosensitive liposomes for triggered drug release near 55°C .

Lysophosphatidylcholine (LPC) vs. Diacyl PCs

Lyso-PCs like LPC(22:0) (single acyl chain) exhibit distinct behavior:

  • Solubility : LPCs form micelles rather than bilayers, limiting their utility in structured drug delivery systems .
  • Biological Activity : LPCs are signaling molecules involved in inflammation, whereas DBPC’s diacyl structure is inert and biocompatible .

Research Findings and Limitations

  • Microbubble Performance: DBPC/DSPE-PEG5000 (9:1 molar ratio) microbubbles demonstrated superior xenon retention compared to perfluorobutane (PFB) controls, attributed to DBPC’s tight packing .
  • Thermal Limitations : While DBPC’s high Tm ensures stability, it may hinder fusion with cell membranes at physiological temperatures, requiring hybrid formulations for certain drug delivery applications .

Q & A

Q. How can Dibehenoylphosphatidylcholine (DBPC) be synthesized and characterized in a research setting?

Methodological Answer: Synthesis typically involves esterification of phosphatidylcholine with behenic acid. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) to assess purity (>95%). For novel compounds, provide full spectral data and elemental analysis in the main manuscript or supplementary materials .

Q. What experimental assays are reliable for quantifying DBPC concentration in biological samples?

Methodological Answer: Use enzymatic or colorimetric assays (e.g., phospholipase D-based hydrolysis coupled to choline oxidase). Include a standard curve with pure DBPC (0–100 µM range) for calibration. Validate sensitivity using spiked recovery experiments in matrices like plasma or cell lysates .

Q. How should researchers assess DBPC stability under varying experimental conditions?

Methodological Answer: Conduct accelerated stability studies by incubating DBPC at controlled temperatures (4°C, 25°C, 37°C), pH levels (4–9), and solvent systems (aqueous buffers, organic solvents). Monitor degradation via thin-layer chromatography (TLC) or HPLC-MS. Report storage recommendations in the "Experimental" section .

Q. What methods are used to study DBPC interactions with model lipid membranes?

Methodological Answer: Employ differential scanning calorimetry (DSC) to analyze phase transition behavior and fluorescence anisotropy using probes like DPH (1,6-diphenyl-1,3,5-hexatriene). Compare results with control phospholipids (e.g., DPPC) to interpret membrane fluidity changes .

Advanced Research Questions

Q. How can contradictory data in DBPC literature be systematically resolved?

Methodological Answer: Perform a systematic review using Boolean search strategies across PubMed, Scopus, and Web of Science. Apply the PRISMA framework to screen studies, assess bias via ROB-2 tool, and reconcile discrepancies by meta-analysis (if homogeneity exists) or qualitative synthesis .

Q. What experimental design considerations are critical for studying DBPC cellular uptake mechanisms?

Methodological Answer: Use fluorescently tagged DBPC (e.g., BODIPY-labeled) with confocal microscopy. Include controls for non-specific binding (e.g., excess unlabeled DBPC) and validate uptake pathways using inhibitors (e.g., chlorpromazine for clathrin-mediated endocytosis). Report cell viability data and dose-response curves .

Q. How can structure-activity relationships (SAR) for DBPC analogs be analyzed computationally?

Methodological Answer: Perform molecular dynamics (MD) simulations to compare membrane insertion efficiency of DBPC vs. analogs. Calculate free energy profiles (e.g., PMF) and correlate with experimental parameters like critical micelle concentration (CMC). Validate predictions using in vitro permeability assays .

Q. What strategies improve reproducibility of DBPC-based formulations in inter-laboratory studies?

Methodological Answer: Document batch-specific parameters (e.g., solvent purity, sonication time for liposome preparation) in supplementary materials. Share raw NMR/MS spectra and HPLC chromatograms in open-access repositories. Use standardized reference materials (e.g., NIST-certified lipids) for calibration .

Q. How should degradation products of DBPC be identified and quantified in long-term studies?

Methodological Answer: Use stability-indicating HPLC-MS methods with gradient elution. Characterize degradation products via MS/MS fragmentation and compare with synthetic standards. Report degradation kinetics (e.g., Arrhenius plots) and storage conditions minimizing hydrolysis .

Q. What methodologies are appropriate for evaluating DBPC's long-term stability in vivo?

Methodological Answer: Conduct longitudinal studies using radiolabeled DBPC (e.g., ^14C-behenic acid) in animal models. Analyze tissue distribution via scintillation counting and metabolite profiling using LC-MS. Include negative controls (e.g., non-esterified phosphatidylcholine) to distinguish DBPC-specific metabolism .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.